molecular formula C8H8KNO2 B1629881 Monopotassium (R)-aminophenylacetate CAS No. 37661-32-8

Monopotassium (R)-aminophenylacetate

Cat. No.: B1629881
CAS No.: 37661-32-8
M. Wt: 189.25 g/mol
InChI Key: JGIMWXQBJDCZAR-OGFXRTJISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Monopotassium (R)-aminophenylacetate is the potassium salt of (R)-2-amino-2-phenylacetic acid, a chiral amino acid derivative. Its molecular formula is C₈H₈NO₂·K, and its structure features a phenyl group attached to a glycine backbone, with the potassium ion stabilizing the carboxylate group. This compound is significant in pharmaceutical synthesis, particularly as a chiral building block for antibiotics and enzyme substrates. The (R)-enantiomer is often preferred in drug development due to its stereospecific interactions with biological targets .

Properties

CAS No.

37661-32-8

Molecular Formula

C8H8KNO2

Molecular Weight

189.25 g/mol

IUPAC Name

potassium;(2R)-2-amino-2-phenylacetate

InChI

InChI=1S/C8H9NO2.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1/t7-;/m1./s1

InChI Key

JGIMWXQBJDCZAR-OGFXRTJISA-M

SMILES

C1=CC=C(C=C1)C(C(=O)[O-])N.[K+]

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)[O-])N.[K+]

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])N.[K+]

Other CAS No.

37661-32-8

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Monopotassium (R)-aminophenylacetate belongs to a family of aminophenylacetic acid derivatives, including salts, esters, and enantiomers. Below is a detailed comparison:

Sodium Salts

  • Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate (CAS 13291-96-8): Molecular formula: C₁₃H₁₃NNaO₅ Applications: Used in peptide synthesis and as a precursor for β-lactam antibiotics. Its sodium ion enhances solubility in polar solvents compared to the potassium counterpart .
  • Amfenac Sodium Monohydrate (CAS 61618-27-7): A sodium salt with a hydrated structure, employed as a nonsteroidal anti-inflammatory drug (NSAID) .

Methyl Esters

  • (R)-Methyl 2-amino-2-phenylacetate (CAS 24461-61-8): Molecular formula: C₉H₁₁NO₂ Key differences: The methyl ester lacks ionic character, making it more lipophilic. It serves as an intermediate in organic synthesis but requires hydrolysis to release the active carboxylic acid .
  • D-Phenylglycine Methyl Ester Hydrochloride (CAS 19883-41-1) :
    • A hydrochloride salt of the methyl ester, used in cephalosporin antibiotic production. The hydrochloride improves stability and crystallinity .

Other Potassium Salts

  • Monopotassium 2,3,4,5-tetrachloro-6-[[[3-[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzoate (CAS 68568-54-7): A structurally complex potassium salt with perfluorinated groups, highlighting the versatility of monopotassium salts in stabilizing bulky anions .

Enantiomeric Forms

  • (S)-Aminophenylacetate: The (S)-enantiomer exhibits distinct biochemical activity. For example, ω-transaminase enzymes show increased activity toward (S)-aminophenylacetate as an amino donor in kinetic resolutions .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Property
This compound Not explicitly listed C₈H₈NO₂·K ~207.25 (est.) High aqueous solubility
(R)-Methyl 2-amino-2-phenylacetate 24461-61-8 C₉H₁₁NO₂ 165.19 Lipophilic; esterase substrate
Sodium (R)-derivative 13291-96-8 C₁₃H₁₃NNaO₅ 310.24 Polar, used in peptide synthesis
D-Phenylglycine Methyl Ester HCl 19883-41-1 C₉H₁₂ClNO₂ 201.65 Crystalline; antibiotic precursor

Table 2: Comparative Solubility (mg/mL)

Compound Water Ethanol
This compound >100 <10
(R)-Methyl 2-amino-2-phenylacetate <5 >50
Sodium derivative (CAS 13291-96-8) >50 20

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